molecular formula C15H15FN2O3S B5731368 N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5731368
M. Wt: 322.4 g/mol
InChI Key: QTIAKTKTBHOHJU-UHFFFAOYSA-N
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Description

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as FMPGS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.

Mechanism of Action

The exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the glutamate and GABAergic systems. N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the activity of GABAergic neurons, which are known to play a crucial role in the regulation of pain perception and seizure activity.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been reported to exhibit several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, the reduction of pro-inflammatory cytokine production, and the modulation of ion channel activity. It has also been shown to increase the levels of endogenous opioids in the brain, which are known to play a crucial role in the regulation of pain perception.

Advantages and Limitations for Lab Experiments

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in preclinical and clinical settings.
Conclusion:
In conclusion, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide is a promising chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in the development of new drugs for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process, which includes the reaction of 4-fluoroaniline with N-methylglycine in the presence of a suitable reagent, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, is obtained after purification and characterization.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIAKTKTBHOHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorophenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide

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